molecular formula C16H12O4 B1503398 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid CAS No. 43053-07-2

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid

Cat. No.: B1503398
CAS No.: 43053-07-2
M. Wt: 268.26 g/mol
InChI Key: GNNPNKIWDULLFI-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the reaction of 2-hydroxy-3-phenylacrylic acid with benzoic acid derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, which involves the use of a base such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors or batch reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is similar to other compounds such as cinnamic acid, salicylic acid, and benzoic acid. its unique combination of functional groups and structural features sets it apart from these compounds. For example, cinnamic acid lacks the additional hydroxyl group present in this compound, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Cinnamic acid

  • Salicylic acid

  • Benzoic acid

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • 3-Hydroxybenzoic acid

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Properties

IUPAC Name

2-(2-hydroxy-3-phenylprop-2-enoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNPNKIWDULLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697061
Record name 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43053-07-2
Record name 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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